7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives. It features a unique dioxin structure fused with a quinoline ring, which is further substituted with a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
The compound can be classified under heterocyclic compounds, specifically as a quinoline derivative. Quinoline and its derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the thiophene and dioxin structures may enhance these biological activities by influencing the compound's interaction with biological targets.
The synthesis of 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid can be approached through various methods. A notable method involves the use of multi-step synthetic pathways that include cyclization reactions and functional group modifications.
Technical details regarding reaction conditions (solvents, temperatures, catalysts) are crucial for optimizing yields and purity. For example, using polar solvents under reflux conditions has been shown to improve reaction efficiency significantly .
The molecular structure of 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid can be represented as follows:
Molecular formula: C₁₃H₉N₃O₃S
Molecular weight: 273.29 g/mol
Key spectral data (NMR, IR) can be utilized for structural confirmation during synthesis.
The compound can participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (temperature, catalysts) are essential for optimizing these transformations.
The mechanism of action for compounds like 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid often involves interaction with specific biological targets:
Data from biological assays would provide insights into its efficacy against specific targets.
Relevant data from studies on similar compounds can provide comparative insights into expected behavior.
The potential applications of 7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid include:
Further research and development could expand its applications across various scientific fields.
The systematic naming follows IUPAC conventions for fused polycyclic systems:
Table 1: Structural Descriptors of Key Quinoline-Thiophene Hybrids
Compound | Core Scaffold | Thiophene Attachment | Carboxylic Acid Position | Molecular Formula |
---|---|---|---|---|
Target compound | [1,4]Dioxino[2,3-g]quinoline | C7 (annulated) | C9 | C₁₆H₁₁NO₄S |
2-(Thiophen-2-yl)quinoline-4-carboxylic acid | Quinoline | C2 (substitutive) | C4 | C₁₄H₉NO₂S |
7-Thien-2-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid* | [1,4]Dioxino[2,3-g]quinoline | C7 (annulated) | C9 | C₁₆H₁₁NO₄S |
*Synonym for target compound [1]
The carboxylic acid at C9 enables salt formation or conjugation, while the fused dioxane constrains molecular conformation, potentially enhancing target selectivity [6] [10].
Quinoline-thiophene conjugates emerged from parallel developments in two domains:
Table 2: Evolution of Key Synthetic Approaches to Quinoline-Thiophene Hybrids
Era | Target Structure | Key Method | Limitations |
---|---|---|---|
1980s–1990s | 2-(Thiophen-2-yl)quinoline-4-carboxylic acid | Pfitzinger reaction with thiophene aldehydes | Low yields (<40%); limited to C2/C4 substitution |
2000s–2010s | 7-(Thiophen-2-yl)[1,4]dioxinoquinoline | Suzuki-Miyaura coupling on bromoquinoline | Requires halogenated intermediates; Pd cost |
2010s–Present | Complex analogs (e.g., C9-carboxylates) | Multicomponent tandem annulation | Scalability challenges; protecting groups |
The target compound represents a third-generation design, where fused dioxino motifs and C9-carboxylic acids were incorporated to improve solubility and target engagement over simpler analogs like 2-(thiophen-2-yl)quinoline-4-carboxylic acid [6] [10].
The [1,4]dioxino[2,3-g] fusion profoundly influences the compound's physicochemical and pharmacological profile:
In EGFR inhibition studies, dioxino-fused quinolines demonstrated 3–5-fold enhanced potency over unfused analogs, attributed to:
Table 3: Comparative Bioactivity of Dioxino-Quinoline Derivatives
Compound | Target | IC₅₀/EC₅₀ | Key Advantage |
---|---|---|---|
7-(Thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid | EGFR* | Not reported | Enhanced solubility & metabolic stability |
9-Hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid | Antibacterial | 2.1 µM (E. coli) | Resistance evasion |
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoamides | EGFR | 16.89 nM | Covalent binding capacity |
*Predicted from structural analogy to EGFR inhibitors like compound 9e [6]
The carboxylic acid at C9 enables prodrug strategies (e.g., esterification) or coordination chemistry, facilitating targeted delivery or metal-chelation therapies [7].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: